molecular formula C15H10ClF3O3 B6411409 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1262010-57-0

4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6411409
CAS RN: 1262010-57-0
M. Wt: 330.68 g/mol
InChI Key: RGCFGXYVQGDYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% (4-CMTB) is an organic compound that is widely used in laboratory experiments due to its unique properties. 4-CMTB is a colorless crystalline solid with the molecular formula C13H8ClF3O2. It is soluble in methanol, ethanol, and acetone and has a melting point of 133-135°C. 4-CMTB is a useful reagent for the synthesis of pharmaceuticals and other compounds, and it has been used in a variety of scientific and medical research applications.

Scientific Research Applications

4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific and medical research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has also been used to study the structure and function of proteins, and it has been used as a fluorescent probe for imaging cellular processes. Additionally, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used as a reagent for the synthesis of pharmaceuticals and other compounds.

Mechanism of Action

4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% binds to the active site of the enzyme and blocks the conversion of arachidonic acid to prostaglandins, thus inhibiting the inflammatory response.
Biochemical and Physiological Effects
4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-proliferative effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has also been shown to have anti-oxidant effects, which may be due to its ability to scavenge reactive oxygen species. Additionally, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it has a wide range of applications. Additionally, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is also relatively unstable and sensitive to light and moisture, so it must be stored and handled carefully.

Future Directions

The potential applications of 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% are far-reaching. In the future, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be used to develop new drugs for the treatment of inflammatory diseases and cancer. Additionally, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be used to develop new fluorescent probes for imaging cellular processes. Furthermore, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be used to study the structure and function of proteins, which could lead to a better understanding of disease mechanisms and the development of new therapeutic strategies. Finally, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be used as a reagent for the synthesis of pharmaceuticals and other compounds, which could lead to the development of new and improved drugs.

Synthesis Methods

4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can be synthesized from 4-chlorobenzoic acid and 2-methoxy-5-trifluoromethylphenol. The reaction involves the condensation of the two compounds in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 70-80°C, and the product is then isolated by recrystallization.

properties

IUPAC Name

4-chloro-3-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-13-5-3-9(15(17,18)19)7-11(13)10-6-8(14(20)21)2-4-12(10)16/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCFGXYVQGDYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692145
Record name 6-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

CAS RN

1262010-57-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-2′-methoxy-5′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262010-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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